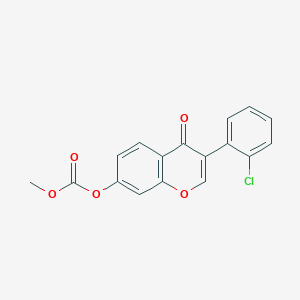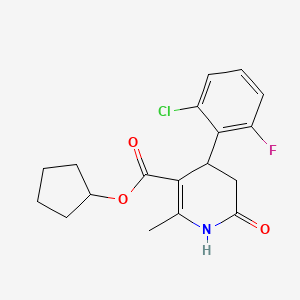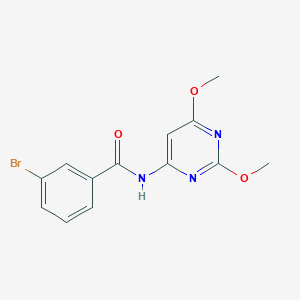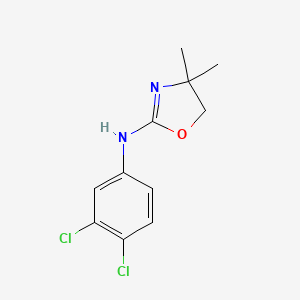
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate, often involves multi-step chemical reactions that carefully introduce various functional groups to the core chromene structure. For instance, the synthesis and structure of related chromene compounds have been reported, where specific substituents are introduced to achieve desired properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial in determining their physical and chemical properties. X-ray crystallography is a common technique used to elucidate the structure, showcasing how different substituents, such as chlorophenyl groups, influence the overall molecular configuration. The detailed molecular structure can reveal insights into the compound's reactivity and potential applications (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, influenced by their functional groups. For example, photocyclization reactions have been observed in chromene compounds, leading to the formation of new cyclic structures with potential biological activities (Kamboj et al., 2012). Such reactions are critical for the synthesis of complex molecules with specific properties.
Scientific Research Applications
Synthesis and Structural Analysis
Research in the synthesis and structure of related chromene compounds highlights the interest in understanding their crystallographic properties and potential for forming specific molecular structures. For instance, Manolov, Morgenstern, and Hegetschweiler (2012) explored the crystal structure of a chromen-2-one derivative, focusing on its crystallization and molecular stacking behaviors which are fundamental for material science applications (Manolov, Morgenstern, & Hegetschweiler, 2012).
Catalytic Applications
Chromene derivatives have been investigated for their catalytic capabilities. Castro‐Osma, Lamb, and North (2016) demonstrated the use of a chromium(III) complex for catalyzing the formation of cyclic carbonates from epoxides and carbon dioxide, showcasing potential environmental applications in carbon capture and utilization (Castro‐Osma, Lamb, & North, 2016).
Antimicrobial Activity
The antimicrobial properties of chromene compounds have also been a focus of research. Bairagi, Bhosale, and Deodhar (2009) synthesized Schiff’s bases of 4-Chloro-3-coumarin aldehyde and evaluated their antimicrobial activity, highlighting the potential of chromene derivatives in developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Mechanism of Action
properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-17(20)23-10-6-7-12-15(8-10)22-9-13(16(12)19)11-4-2-3-5-14(11)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMHHRNQJNSFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)


![N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5602770.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)


![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)
![1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5602808.png)
![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)